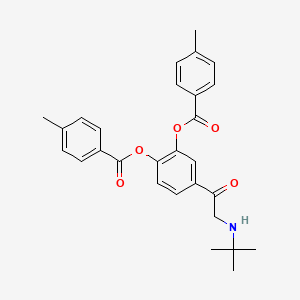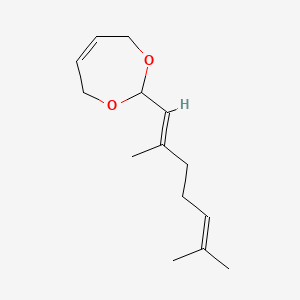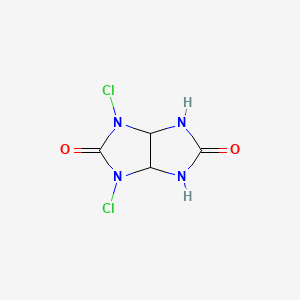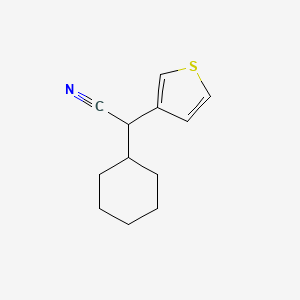
alpha-Cyclohexylthiophen-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclohexylthiophen-3-acetonitrile is a chemical compound with the molecular formula C12H15NS and a molecular weight of 205.32 g/mol It features a thiophene ring substituted with a cyclohexyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclohexylthiophen-3-acetonitrile typically involves the reaction of cyclohexyl bromide with thiophene-3-acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Cyclohexylthiophen-3-acetonitrile can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
Alpha-Cyclohexylthiophen-3-acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-3-acetonitrile: Lacks the cyclohexyl group, making it less hydrophobic.
Cyclohexylacetonitrile: Lacks the thiophene ring, resulting in different electronic properties.
Alpha-Cyclohexylthiophene: Lacks the nitrile group, affecting its reactivity.
Uniqueness
Alpha-Cyclohexylthiophen-3-acetonitrile is unique due to the presence of both a cyclohexyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55504-22-8 |
|---|---|
Formule moléculaire |
C12H15NS |
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
2-cyclohexyl-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C12H15NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9-10,12H,1-5H2 |
Clé InChI |
LGYQFTRQQFYQBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C#N)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



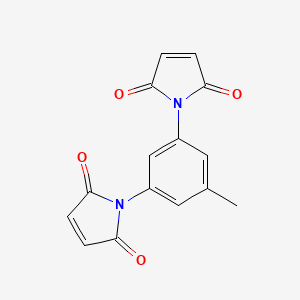
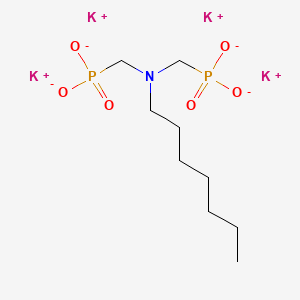

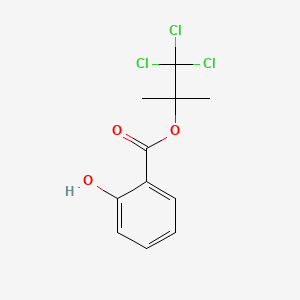
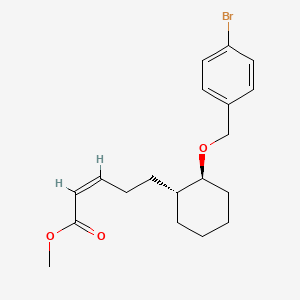

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

